molecular formula C13H16O B1526602 4-Benzyloxy-3,3-dimethylbut-1-yne CAS No. 1092536-54-3

4-Benzyloxy-3,3-dimethylbut-1-yne

Cat. No. B1526602
M. Wt: 188.26 g/mol
InChI Key: VKHWQJGOWVVAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxy-3,3-dimethylbut-1-yne is a chemical compound with the CAS Number: 1092536-54-3 . It has a molecular weight of 188.27 . The IUPAC name for this compound is ( ( (2,2-dimethylbut-3-yn-1-yl)oxy)methyl)benzene . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Benzyloxy-3,3-dimethylbut-1-yne is 1S/C13H16O/c1-4-13(2,3)11-14-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

4-Benzyloxy-3,3-dimethylbut-1-yne is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : A study on the synthesis of 4,4-Dimethoxybut-1-yne discusses its application as a synthetic building block for heterocyclic compounds, functionalized alkenes, and biomolecules like carbohydrates and polyketides. This suggests potential pathways for synthesizing complex molecules from 4-Benzyloxy-3,3-dimethylbut-1-yne (James Z. Deng, Yu-Pu Wang, R. Danheiser, 2015).

  • Metal Complex Synthesis : Research on new hybrid pyrazole ligands for palladium(II) complexes indicates the importance of synthetic precursors in developing metal-organic frameworks and catalysts, which could align with applications for 4-Benzyloxy-3,3-dimethylbut-1-yne in creating new materials or catalytic systems (M. Guerrero et al., 2008).

  • Nonlinear Optical Materials : A study on the synthesis and properties of novel Y-type polyurethanes with high thermal stability for dipole alignment suggests the potential use of 4-Benzyloxy-3,3-dimethylbut-1-yne in the field of nonlinear optics and photonic materials (Ju-Yeon Lee et al., 2007).

Potential Applications

  • Photovoltaic Devices : Research on carboxylated cyanine dyes for dye-sensitized solar cells indicates the role of organic compounds in improving photoelectric conversion efficiency, hinting at possible applications of 4-Benzyloxy-3,3-dimethylbut-1-yne in solar energy conversion (Wenjun Wu et al., 2009).

  • Organic Electronics : A study on organic light-emitting diodes (OLEDs) based on 2-(Stilben-4-yl)benzoxazole derivatives showcases the importance of organic compounds in developing electroluminescent materials for displays and lighting, suggesting a research avenue for 4-Benzyloxy-3,3-dimethylbut-1-yne in electronics (C. Ko et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement H302 also indicates this risk . Precautionary statements include P202, P261, P280, P305, P338, and P351, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

2,2-dimethylbut-3-ynoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-4-13(2,3)11-14-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHWQJGOWVVAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244295
Record name [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3,3-dimethylbut-1-yne

CAS RN

1092536-54-3
Record name [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092536-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[(2,2-dimethylbut-3-yn-1-yl)oxy]methyl}benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 30 L jacketed reactor was charged with methanol (6 vol) which was then cooled to 5° C. Potassium hydroxide (85%, 1.3 equiv) was added to the reactor. A 15-20° C. exotherm was observed as the potassium hydroxide dissolved. The jacket temperature was set to 25° C. A solution of 4-benzyloxy-3,3-dimethyl-1-trimethylsilylbut-1-yne (1.0 equiv) in methanol (2 vol) was added and the resulting mixture was stirred until reaction completion, as monitored by HPLC. Typical reaction time at 25° C. is 3-4 h. The reaction mixture is diluted with water (8 vol) and then stirred for 0.5 h. Hexanes (6 vol) was added and the resulting mixture was stirred for 0.5 h. The phases were allowed to settle and then the aqueous phase (pH 10-11) was drained off and discarded. The organic phase was washed with a solution of KOH (85%, 0.4 equiv) in water (8 vol) followed by water (8 vol). The organic phase was then concentrated down using a rotary evaporator, yielding the title material as a yellow-orange oil. Typical purity of this material is in the 80% range with primarily a single impurity present. 1H NMR (400 MHz, C6D6) δ 7.28 (d, 2 H, J=7.4 Hz), 7.18 (t, 2 H, J=7.2 Hz), 7.10 (d, 1H, J=7.2 Hz), 4.35 (s, 2 H), 3.24 (s, 2 H), 1.91 (s, 1 H), 1.25 (s, 6 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
phase
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxy-3,3-dimethylbut-1-yne
Reactant of Route 2
Reactant of Route 2
4-Benzyloxy-3,3-dimethylbut-1-yne
Reactant of Route 3
Reactant of Route 3
4-Benzyloxy-3,3-dimethylbut-1-yne
Reactant of Route 4
Reactant of Route 4
4-Benzyloxy-3,3-dimethylbut-1-yne
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Benzyloxy-3,3-dimethylbut-1-yne
Reactant of Route 6
4-Benzyloxy-3,3-dimethylbut-1-yne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.